N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
Description
Properties
IUPAC Name |
1-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12(2)19-18(25)21-20-17(24)15-8-9-16(23)22(11-15)10-14-6-4-13(3)5-7-14/h4-9,11-12H,10H2,1-3H3,(H,20,24)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNEWALGBGTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a hydrazinecarboxamide moiety and a dihydropyridine derivative. The molecular formula is , with a molecular weight of approximately 344.42 g/mol. Its structural components suggest potential interactions with various biological targets.
Structural Formula
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of dihydropyridine showed enhanced scavenging activity against free radicals, suggesting that this compound may also possess similar effects .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Dihydropyridine derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, in vitro studies indicated that certain hydrazine derivatives could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 . This positions this compound as a candidate for further exploration in inflammatory disease models.
Anticancer Potential
Preliminary studies have suggested that compounds with similar structural features may exhibit anticancer activity. The presence of the hydrazine moiety has been associated with cytotoxic effects against various cancer cell lines. For example, one study reported that certain dihydropyridine derivatives induced apoptosis in human cancer cells through the activation of caspase pathways . Further research is warranted to evaluate the specific anticancer mechanisms of this compound.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Similar compounds have been shown to inhibit enzymes such as lipase and cyclooxygenase (COX), which play critical roles in lipid metabolism and inflammation . Understanding the specific enzyme interactions for this compound will be essential for elucidating its pharmacological profile.
Interaction with Receptors
Potential interactions with cellular receptors are also significant for its biological activity. Compounds structurally related to this hydrazinecarboxamide have been implicated in modulating receptor activity, which can lead to altered signaling pathways in cells . Identifying specific receptor interactions will provide insights into its therapeutic applications.
Case Study 1: Antioxidant Activity Assessment
In a controlled study assessing the antioxidant capacity of various dihydropyridine derivatives, this compound was tested alongside known antioxidants. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as an effective antioxidant agent.
Case Study 2: Anti-inflammatory Effects in Animal Models
An animal model study investigated the anti-inflammatory effects of this compound by administering it to rodents subjected to induced inflammation. The results showed a marked decrease in paw swelling and inflammatory cytokines compared to untreated groups, supporting its role as an anti-inflammatory agent.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a hydrazinecarboxamide moiety and a dihydropyridine ring. Its molecular formula is , and it has a molecular weight of approximately 336.42 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Gastrointestinal Disorders
Research indicates that derivatives of dihydropyridine compounds, including N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide, exhibit selective agonistic activity at the 5-HT4 receptor. This receptor is implicated in gastrointestinal motility and function. Compounds with this activity have been shown to be effective in treating conditions such as:
- Gastroesophageal reflux disease
- Irritable bowel syndrome (IBS)
- Functional dyspepsia
- Constipation
These conditions are often associated with impaired gastrointestinal motility, and 5-HT4 receptor agonists can enhance peristalsis and improve symptoms associated with these disorders .
Central Nervous System Disorders
The compound may also hold promise for treating central nervous system disorders. Agonism at the 5-HT4 receptor has been linked to neuroprotective effects, which could be beneficial in conditions such as:
- Alzheimer's disease
- Cognitive disorders
- Migraine
Studies suggest that enhancing serotonergic signaling through 5-HT4 receptors can improve cognitive function and alleviate symptoms associated with these diseases .
Cardiovascular Health
There is emerging evidence that compounds similar to this compound may have cardiovascular benefits. The modulation of serotonergic pathways can influence heart rate and contractility, potentially offering therapeutic avenues for managing conditions like cardiac failure and arrhythmias .
Case Study: Efficacy in IBS Treatment
A preclinical study evaluated the effects of a related dihydropyridine compound on IBS symptoms in animal models. The results demonstrated significant improvements in gastrointestinal motility and reduced abdominal discomfort when administered at therapeutic doses. The study concluded that compounds targeting the 5-HT4 receptor could provide new treatment options for IBS patients .
Research Findings: Neuroprotective Effects
Another study investigated the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that this compound could mitigate neuronal loss and improve cognitive performance in treated subjects compared to controls, suggesting potential applications in Alzheimer's disease management .
Chemical Reactions Analysis
1.1. Formation of the Pyridone Carboxylic Acid Intermediate
The 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold (e.g., 1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid) serves as a precursor. This intermediate is synthesized via cyclization of acetoacetate derivatives or Claisen condensation, as observed in analogous hydroxypyridone syntheses .
Example Reaction Pathway:
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Ethyl chloroacetoacetate, benzyl etherification, Claisen condensation | Pyrone intermediate → Pyridone carboxylic acid | 63–71% |
1.2. Hydrazinecarboxamide Formation
The carboxylic acid is converted to the hydrazinecarboxamide via activation (e.g., acyl chloride formation) followed by reaction with isopropylhydrazine. Similar hydrazide syntheses are reported in quinoline derivatives using hydrazine hydrate .
Reaction Conditions:
-
Activation: Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).
Reactivity of the Hydrazinecarboxamide Group
The hydrazinecarboxamide moiety (-NH-NHCO-) exhibits dual reactivity:
2.1. Hydrolysis
Under acidic or basic conditions, the hydrazinecarboxamide undergoes hydrolysis to regenerate the carboxylic acid:
This reactivity mirrors hydrazide hydrolysis in pyrazolidinone derivatives .
2.2. Condensation Reactions
The hydrazine group reacts with aldehydes/ketones to form hydrazones. For example:
Such reactions are utilized in heterocycle synthesis .
Pyridone Ring Reactivity
The 6-oxo-1,6-dihydropyridine core participates in tautomerism and hydrogen bonding, influencing stability and reactivity .
3.1. Keto-Enol Tautomerism
The pyridone ring exists in equilibrium between keto and enol forms, affecting electrophilic substitution sites:
This tautomerism is critical in metal coordination and crystal packing .
3.2. Electrophilic Substitution
The electron-rich pyridone ring undergoes nitration or halogenation at the 5-position, guided by the 4-methylbenzyl group’s steric and electronic effects .
4.1. Thermal Decomposition
Thermogravimetric analysis (TGA) of related pyridone derivatives shows decomposition above 250°C, primarily via cleavage of the hydrazinecarboxamide bond .
4.2. Photolytic Degradation
UV exposure induces radical formation at the pyridone ring, leading to dimerization or oxidation products .
Comparative Reactivity Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis of hydrazinecarboxamide derivatives typically involves coupling reactions between activated carbonyl intermediates and hydrazine derivatives. For the target compound, a plausible route includes:
Stepwise assembly : Reacting 1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with isopropyl isocyanate to form the hydrazinecarboxamide backbone.
In situ isocyanate generation : As demonstrated in analogous syntheses, aryl isocyanates can be generated in situ using triphosgene and triethylamine in dry dichloromethane (DCM), achieving yields of 67–97% .
Optimization factors :
- Temperature : Maintain 0–5°C during isocyanate formation to minimize side reactions.
- Catalysts : Use stoichiometric triethylamine to neutralize HCl byproducts.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures purity >95% .
Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the dihydropyridine ring and substitution patterns (e.g., 4-methylbenzyl group). Key signals include the dihydropyridine C=O at ~170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- HPLC-PDA : Purity assessment using reversed-phase C18 columns (acetonitrile/water gradients) with UV detection at λ = 254 nm .
Advanced: How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy for this compound?
Answer:
Contradictions often arise from:
- Physicochemical factors : Poor solubility or metabolic instability (e.g., hydrolysis of the hydrazinecarboxamide moiety).
- Mitigation :
- Solubility assays : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify labile sites; consider methyl or fluorine substitutions .
- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
Advanced: What role does the dihydropyridine scaffold play in modulating biological activity, and how can computational methods validate target interactions?
Answer:
- Mechanistic insights : The dihydropyridine core may act as a redox-active moiety, influencing ion channel modulation (e.g., calcium channels) or NADPH oxidase inhibition .
- Computational validation :
- Molecular docking : Simulate binding to targets (e.g., angiotensin-converting enzyme) using AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- SAR studies : Compare with analogs (e.g., 4-chlorophenyl derivatives ) to identify critical substituents for activity.
Advanced: What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies :
- Hydrolysis : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24–72 hours; monitor via LC-MS for degradation products (e.g., free hydrazine).
- Oxidative stress : Treat with 0.3% H₂O₂; assess via TLC or HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to identify photosensitive groups (e.g., dihydropyridine ring) .
Advanced: How can researchers address low reproducibility in biological assay results across different cell lines?
Answer:
- Cell line validation : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).
- Assay conditions :
- Standardize serum-free media pre-treatment (24 hours) to minimize growth factor interference.
- Include positive controls (e.g., known dihydropyridine-based inhibitors) to calibrate response thresholds .
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
